Benzènesulfonate de néopentyle

Vue d'ensemble

Description

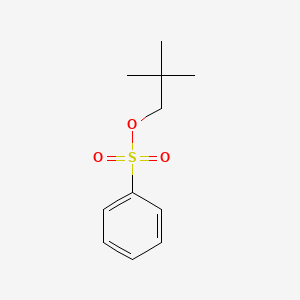

Neopentyl benzenesulfonate is an organic compound with the molecular formula C11H16O3S. It is a derivative of benzenesulfonic acid where the sulfonate group is attached to a neopentyl group. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.

Applications De Recherche Scientifique

Neopentyl benzenesulfonate has several applications in scientific research:

Mécanisme D'action

Target of Action

Neopentyl benzenesulfonate is a chemical compound with the formula C11H16O3S . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a biological system or in a chemical reaction.

Mode of Action

Sulfonate esters, which include neopentyl benzenesulfonate, are known to undergo reactions that involve displacement at the sulfur atom . The type of bond cleavage that occurs during these reactions can depend on the nature of the attacking nucleophile .

Biochemical Pathways

Sulfonate esters are known to be involved in various chemical reactions, and their reactivity patterns can be examined in terms of the kinds of alcohol groups which can be displaced .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.6 , which can influence its distribution and bioavailability.

Analyse Biochimique

Biochemical Properties

Neopentyl benzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds within the body. The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating biochemical pathways that involve these enzymes.

Cellular Effects

Neopentyl benzenesulfonate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, neopentyl benzenesulfonate can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites.

Molecular Mechanism

The molecular mechanism of neopentyl benzenesulfonate involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . This inhibition can lead to changes in gene expression, particularly genes involved in detoxification and metabolic processes. Furthermore, neopentyl benzenesulfonate may also interact with other proteins and enzymes, leading to alterations in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neopentyl benzenesulfonate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that neopentyl benzenesulfonate can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of neopentyl benzenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at very high doses, including liver toxicity and changes in metabolic pathways . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Neopentyl benzenesulfonate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . The compound’s inhibition of these enzymes can lead to changes in metabolic flux and the levels of certain metabolites. Additionally, neopentyl benzenesulfonate may be metabolized through pathways involving sulfonation and oxidation .

Transport and Distribution

Within cells and tissues, neopentyl benzenesulfonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, neopentyl benzenesulfonate may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of neopentyl benzenesulfonate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its activity, as it allows neopentyl benzenesulfonate to interact with specific enzymes and proteins within these compartments, thereby exerting its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neopentyl benzenesulfonate can be synthesized through the reaction of neopentyl alcohol with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of neopentyl benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: Neopentyl benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the sulfonate group, it can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and benzenesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Hydrolysis: The major products are neopentyl alcohol and benzenesulfonic acid.

Comparaison Avec Des Composés Similaires

Methanesulfonate Esters: These compounds have similar reactivity but differ in the alkyl group attached to the sulfonate.

Tosylates (p-Toluenesulfonates): These are widely used sulfonate esters with a toluene group instead of a benzene ring.

Uniqueness: Neopentyl benzenesulfonate is unique due to the presence of the neopentyl group, which imparts steric hindrance and stability to the compound. This makes it less prone to elimination reactions compared to other sulfonate esters .

Activité Biologique

Neopentyl benzenesulfonate (NBS) is an organic compound characterized by its unique molecular structure, which includes a neopentyl group attached to a benzenesulfonate moiety. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its significant biological activities and potential applications.

- Molecular Formula : C₁₁H₁₆O₃S

- Molecular Weight : 232.31 g/mol

- CAS Number : 75620-67-6

NBS is known for its stability and reactivity, particularly in biochemical reactions where it interacts with enzymes and proteins. Its sulfonate group contributes to its solubility in water and ability to participate in nucleophilic substitution reactions.

Neopentyl benzenesulfonate primarily acts through the following mechanisms:

- Inhibition of Cytochrome P450 Enzymes : NBS has been shown to inhibit specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and the bioavailability of various pharmacological agents.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, impacting gene expression related to oxidative stress and inflammation. For instance, it alters the expression of genes involved in these pathways, potentially leading to protective or adverse effects depending on the concentration used.

- Interaction with Biomolecules : NBS binds to various biomolecules, affecting their activity and stability. This binding can lead to changes in metabolic pathways and cellular processes.

Table 1: Biological Activity Summary of Neopentyl Benzenesulfonate

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |

| Gene Expression | Alters oxidative stress response genes | |

| Cellular Metabolism | Affects metabolic pathways through enzyme interaction | |

| Toxicity Studies | Exhibits dose-dependent effects in animal models |

Case Study 1: Enzyme Interaction

Research has demonstrated that NBS effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. In a controlled study, varying concentrations of NBS were administered to liver microsomes from rats, revealing a dose-dependent inhibition of CYP1A2 activity with an IC50 value around 35 μM. This suggests potential implications for drug-drug interactions in therapeutic settings.

Case Study 2: Cellular Effects

In vitro studies using human cell lines showed that NBS alters gene expression related to inflammation. Specifically, treatment with NBS resulted in increased expression of pro-inflammatory cytokines while downregulating anti-inflammatory markers. This dual effect highlights the compound's potential role in modulating inflammatory responses.

Pharmacokinetics

Neopentyl benzenesulfonate exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it relevant for both systemic and central nervous system effects. The compound's stability under physiological conditions allows it to exert prolonged biological effects.

Propriétés

IUPAC Name |

2,2-dimethylpropyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIQNCSAQGGKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338118 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75620-67-6 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of neopentyl benzenesulfonate in the polymer structure affect its properties?

A1: The incorporation of neopentyl benzenesulfonate as a pendant group in the regioregular head-to-tail (HT)-type polythiophene significantly influences its electronic properties. [] The bulky and electron-withdrawing nature of the sulfonate group can lead to changes in the polymer's band gap, conductivity, and thermal stability. Additionally, the neopentyl moiety can enhance solubility in organic solvents, which is crucial for processing and potential applications in organic electronics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.